3,4-Dinitrobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALBVKDHQBDIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229763 | |

| Record name | 3,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79544-31-3 | |

| Record name | 3,4-Dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79544-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079544313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DINITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGR7VYD4JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Chemical Principles and Safe Handling of Nitroaromatic Alcohols

A Note on Scope: As a Senior Application Scientist, my primary commitment is to the advancement of science in a manner that prioritizes safety, responsibility, and ethical conduct. The synthesis of nitroaromatic compounds, such as (3,4-dinitrophenyl)methanol, involves hazardous procedures and reagents that require strict, regulated laboratory environments and expert oversight. Therefore, this guide will not provide a direct, step-by-step synthesis protocol. Instead, it will offer an in-depth exploration of the underlying chemical principles, hazard assessments, and critical safety protocols relevant to this class of molecules, intended for an audience of trained researchers and professionals.

Part 1: Understanding the Molecule: Structure, Properties, and Hazards

(3,4-Dinitrophenyl)methanol is a molecule characterized by a benzyl alcohol core functionalized with two nitro groups at the C3 and C4 positions of the aromatic ring. This substitution pattern profoundly influences the molecule's reactivity and properties.

-

Electronic Effects: The two nitro groups (-NO₂) are powerful electron-withdrawing groups. Their presence significantly deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the benzylic proton compared to unsubstituted benzyl alcohol.

-

Reactivity of the Benzylic Alcohol: The hydroxyl (-OH) group can undergo typical alcohol reactions, such as esterification and oxidation. However, the reaction kinetics and pathways may be altered by the strong electronic influence of the nitro groups.

Inherent Hazards of Nitroaromatic Compounds: Nitroaromatic compounds as a class are associated with significant health and safety risks. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling such materials due to their potential for:

-

Toxicity: Many nitroaromatics are toxic and can be absorbed through the skin. They are often associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.

-

Thermal Instability: The presence of multiple nitro groups on an aromatic ring can render the compound thermally sensitive. Upon heating, these compounds can decompose exothermically, and in some cases, detonate. This necessitates careful temperature control during any chemical manipulation.

-

Shock Sensitivity: While not all nitroaromatics are shock-sensitive, this property must be considered, and appropriate handling procedures must be followed to avoid mechanical shock or friction.

A comprehensive safety assessment is the mandatory first step before any laboratory work involving such compounds is considered.

Part 2: Core Chemical Principles in Synthesis

While a specific protocol is omitted, understanding the fundamental reactions involved in the theoretical construction of a molecule like (3,4-dinitrophenyl)methanol is crucial for any researcher. The synthesis generally involves two key transformations: nitration of an aromatic precursor and modification of a side chain.

Electrophilic Aromatic Nitration

The introduction of nitro groups onto an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS).

-

Mechanism: The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring.

-

Directing Effects: The regioselectivity of nitration is governed by the substituents already present on the ring. For a precursor like toluene or benzyl alcohol, the methyl/hydroxymethyl group is an ortho-, para-director. Achieving a 3,4-dinitro substitution pattern often requires specific starting materials and controlled reaction conditions to overcome these directing effects or involves a multi-step synthetic route.

Modification of the Benzylic Position

The benzylic alcohol functionality can be arrived at from several common precursors, most notably the oxidation of a methyl group or the reduction of a carbonyl group (aldehyde or carboxylic acid).

-

Reduction of a Carbonyl: The reduction of a benzaldehyde or benzoic acid derivative is a common and effective method for forming a benzyl alcohol.

-

Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used. The choice of reagent is critical; for instance, NaBH₄ is a milder reagent that can selectively reduce aldehydes and ketones in the presence of other functional groups like esters, whereas LiAlH₄ is much more reactive.

-

Safety: These reduction reactions are often highly exothermic and can produce flammable hydrogen gas, requiring an inert atmosphere (e.g., argon or nitrogen) and careful, portion-wise addition of the reagent at reduced temperatures (e.g., 0 °C).

-

Part 3: Mandatory Safety Protocols & Workflow

Any laboratory procedure involving nitroaromatic compounds must be governed by a rigorous, multi-layered safety plan. The following workflow represents a minimum standard for safe operation.

Experimental Safety Workflow

Below is a generalized workflow diagram for handling hazardous chemical reactions.

Caption: Generalized safety workflow for hazardous chemical synthesis.

Data Summary: Personal Protective Equipment (PPE)

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1-rated safety goggles & full-face shield | Protects against splashes of corrosive acids and unexpected energetic decomposition. |

| Hand Protection | Nitrile or Neoprene gloves (double-gloved) | Provides a barrier against dermal absorption of toxic nitroaromatics. |

| Body Protection | Flame-resistant (FR) lab coat | Minimizes risk of fire and protects skin from chemical contact. |

| Respiratory | Use within a certified chemical fume hood is mandatory | Prevents inhalation of toxic vapors and corrosive acid fumes. |

Part 4: Conclusion

The synthesis and handling of (3,4-dinitrophenyl)methanol and related nitroaromatic compounds fall squarely into the domain of advanced organic chemistry, where a deep and practical understanding of reaction mechanisms must be paired with an unwavering commitment to safety. The potential for thermal and toxicological hazards necessitates that any work in this area be preceded by a thorough literature review, a comprehensive risk assessment, and the implementation of stringent engineering and administrative controls. For professionals in drug development and chemical research, mastery of these safety principles is as critical as mastery of the chemical theory itself.

An In-depth Technical Guide to 3,4-Dinitrobenzyl Alcohol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dinitrobenzyl alcohol, with the chemical formula C₇H₆N₂O₅, is a significant organic compound characterized by a benzyl alcohol core substituted with two nitro groups at the 3 and 4 positions of the benzene ring.[1][2] This arrangement of functional groups imparts unique chemical reactivity and properties, making it a valuable intermediate and building block in various fields of chemical synthesis, most notably in the development of photolabile protecting groups and as a linker in solid-phase organic synthesis. Its electron-deficient aromatic ring and the presence of a reactive hydroxyl group allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, tailored for professionals in research and drug development.

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its role in organic synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3,4-dinitrophenyl)methanol | [1] |

| Synonyms | This compound, Benzenemethanol, 3,4-dinitro- | [1] |

| CAS Number | 79544-31-3 | [1][2] |

| Molecular Formula | C₇H₆N₂O₅ | [1][2] |

| Molecular Weight | 198.13 g/mol | [1][2] |

| Melting Point | 58 °C | [2] |

| Appearance | Not specified, likely a solid at room temperature | |

| Solubility | Not explicitly detailed, but expected to be soluble in common organic solvents like THF, methanol, and ethanol. |

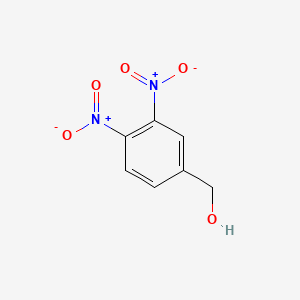

Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effect of the two nitro groups. The benzylic protons of the -CH₂OH group are expected to appear as a singlet or a doublet (if coupled with the hydroxyl proton) around 4.8 ppm. The hydroxyl proton will be a broad singlet with a variable chemical shift. |

| ¹³C NMR | The aromatic carbons will resonate in the range of 120-150 ppm. The carbons attached to the nitro groups will be significantly deshielded. The benzylic carbon of the -CH₂OH group is expected around 63 ppm. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong asymmetric and symmetric stretching bands for the nitro groups (NO₂) will be prominent around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching of the aromatic ring will be observed around 3100-3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 198. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl group (M-17), or a water molecule (M-18). Alpha cleavage, breaking the C-C bond next to the oxygen, is also a common fragmentation pathway for alcohols.[3][4][5][6][7] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3,4-dinitrobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation as it reduces aldehydes and ketones to alcohols without affecting the nitro groups.[8][9][10]

Experimental Protocol: Reduction of 3,4-Dinitrobenzaldehyde

This protocol is a general procedure adapted for the specific synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Materials:

-

3,4-Dinitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,4-dinitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of THF and water.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Key Reactions and Applications

The chemical reactivity of this compound makes it a versatile tool in organic synthesis and drug development.

Photolabile Protecting Groups

Nitrobenzyl derivatives are widely used as photolabile protecting groups (PPGs) for a variety of functional groups, including carboxylic acids, alcohols, and phosphates. The nitro group can be photochemically reduced, leading to the cleavage of the protected functional group under UV irradiation. This "uncaging" process allows for the controlled release of biologically active molecules with high spatial and temporal precision, a technique invaluable in chemical biology and pharmacology. The 3,4-dinitro substitution pattern can influence the photochemical properties of the protecting group, such as its absorption wavelength and cleavage efficiency.

Solid-Phase Organic Synthesis (SPOS)

In SPOS, a linker is used to attach the first building block to a solid support. The 4-nitrobenzyl alcohol moiety is employed as a "safety-catch" linker.[11] The ester linkage formed is stable to many reaction conditions, including the acidic conditions used for the removal of Boc protecting groups in peptide synthesis.[11] After the synthesis is complete, the nitro group is reduced to an amine, which activates the benzylic position for cleavage under mild acidic conditions, releasing the synthesized molecule from the solid support.[11]

Caption: Application of a nitrobenzyl linker in solid-phase synthesis.

Intermediate in Medicinal Chemistry

This compound serves as a precursor for the synthesis of various biologically active molecules. The nitro groups can be reduced to amino groups, which can then be further functionalized. For instance, it has been used in the preparation of pyrazolyl benzimidazole derivatives which have shown potential as anticancer agents.[12] The dinitrophenyl moiety is a known structural motif in various pharmacologically active compounds.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.[1] Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile organic compound with a rich chemistry stemming from its unique combination of a reactive hydroxyl group and an electron-deficient dinitrophenyl ring. Its utility as a photolabile protecting group, a safety-catch linker in solid-phase synthesis, and an intermediate in medicinal chemistry underscores its importance in modern organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists looking to leverage this compound in their work.

References

- 1. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 79544-31-3 | FD70609 [biosynth.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. studylib.net [studylib.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 79544-31-3 [chemicalbook.com]

An In-Depth Technical Guide to 3,4-Dinitrobenzyl Alcohol: A Photolabile Protecting Group for Advanced Organic Synthesis and Drug Development

This guide provides a comprehensive technical overview of 3,4-Dinitrobenzyl alcohol (CAS No. 79544-31-3), a versatile nitroaromatic compound with significant applications in modern organic chemistry and drug development. Primarily utilized as a photolabile protecting group (PPG), this molecule offers researchers precise spatiotemporal control over the release of active functional groups, a critical capability in multi-step synthesis and the design of advanced therapeutic systems. This document will delve into its chemical properties, synthesis, mechanisms of action, and practical applications, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively employ this valuable synthetic tool.

Introduction to this compound: Properties and Significance

This compound is a crystalline solid that belongs to the well-established family of nitrobenzyl-based photolabile protecting groups.[1] The strategic placement of two nitro groups on the aromatic ring significantly influences its electronic properties, rendering the benzylic position susceptible to photochemical cleavage. This characteristic allows for the "caging" of a functional group on a target molecule, rendering it temporarily inactive. Subsequent irradiation with light of a specific wavelength triggers a clean and efficient deprotection, liberating the original functional group and restoring its activity.[2]

This ability to control reactions with light—a traceless reagent—is of paramount importance in complex syntheses where sensitive functional groups must be shielded during various reaction steps.[3] Furthermore, in the realm of drug development, photolabile protecting groups are instrumental in creating prodrugs that can be activated at a specific site in the body, minimizing off-target effects and enhancing therapeutic efficacy.[4]

Table 1: Physicochemical Properties of this compound [5][6][7]

| Property | Value |

| CAS Number | 79544-31-3 |

| Molecular Formula | C₇H₆N₂O₅ |

| Molecular Weight | 198.13 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 58 °C |

| Boiling Point | 433.1 °C at 760 mmHg |

| Density | 1.56 g/cm³ |

| IUPAC Name | (3,4-dinitrophenyl)methanol |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding aldehyde, 3,4-dinitrobenzaldehyde. While specific literature on the large-scale synthesis of this compound is not extensively detailed, a general and reliable method involves the use of a mild reducing agent such as sodium borohydride. A similar procedure for the synthesis of 2,4-dinitrobenzyl alcohol has been reported and can be adapted.[2]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Reduction of 3,4-dinitrobenzaldehyde to this compound.

Materials:

-

3,4-Dinitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dinitrobenzaldehyde (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. For high-purity applications, High-Performance Liquid Chromatography (HPLC) is an effective method. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, can be employed for both analytical and preparative scale purification.[8]

Mechanism of Photochemical Cleavage

The utility of this compound as a photolabile protecting group stems from the photochemical properties of the nitrobenzyl moiety. The generally accepted mechanism for the photocleavage of ortho-nitrobenzyl compounds, which can be extended to dinitrobenzyl derivatives, is a Norrish Type II-like intramolecular rearrangement.[1][9]

Mechanism Workflow:

Caption: Key steps in the photocleavage of a nitrobenzyl protecting group.

-

Photon Absorption: The process is initiated by the absorption of a photon, typically in the UV range (around 300-365 nm), by the nitroaromatic chromophore.[10]

-

Excited State Formation: This absorption promotes the nitro group to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This step is crucial and is why ortho-nitrobenzyl groups are generally more efficient than their meta or para counterparts.[8]

-

Formation of an Aci-nitro Intermediate: The hydrogen abstraction leads to the formation of a transient aci-nitro intermediate.

-

Cyclization and Rearrangement: This intermediate undergoes a series of electronic and atomic rearrangements, including the formation of a five-membered ring.

-

Cleavage: The final step involves the cleavage of the benzylic carbon-oxygen (or other heteroatom) bond, releasing the protected functional group and forming a 3,4-dinitrosobenzaldehyde byproduct.[2]

Applications in Organic Synthesis: Protection of Functional Groups

This compound can be converted into various reactive species, such as 3,4-dinitrobenzyl bromide or 3,4-dinitrobenzyl chloroformate, to protect a range of functional groups.

Protection of Alcohols and Phenols

Alcohols and phenols can be protected as 3,4-dinitrobenzyl ethers via a Williamson ether synthesis.[9][12] This involves the reaction of the corresponding alkoxide or phenoxide with 3,4-dinitrobenzyl bromide.

General Protocol: Williamson Ether Synthesis

-

Deprotonate the alcohol or phenol using a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., THF, DMF, acetone).

-

Add 3,4-dinitrobenzyl bromide (prepared from the alcohol) to the reaction mixture.

-

Heat the reaction mixture to facilitate the Sₙ2 reaction.

-

Monitor the reaction by TLC until completion.

-

Perform a standard aqueous workup and purify the resulting ether by column chromatography or recrystallization.[8]

Protection of Amines

Amines are commonly protected as carbamates. 3,4-Dinitrobenzyl chloroformate, which can be synthesized from this compound and phosgene or a phosgene equivalent, is a suitable reagent for this purpose.[13]

General Protocol: Carbamate Formation

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3,4-dinitrobenzyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and salts, and purify the carbamate product.[14]

Protection of Carboxylic Acids

Carboxylic acids can be protected as 3,4-dinitrobenzyl esters. This is typically achieved by reacting the carboxylate salt with 3,4-dinitrobenzyl bromide.

General Protocol: Ester Formation

-

Convert the carboxylic acid to its carboxylate salt using a base such as cesium carbonate or a non-nucleophilic organic base like DBU.

-

Dissolve the carboxylate salt in a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Add 3,4-dinitrobenzyl bromide and heat the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, perform a standard workup and purify the ester product.[15]

Applications in Drug Development and Medicinal Chemistry

The dinitrobenzyl moiety is a recurring structural motif in various biologically active compounds. Its role can be twofold: as a stable part of the final pharmacophore or as a photolabile protecting group in the synthesis or delivery of a drug.

As a Structural Component of Bioactive Molecules

Research has shown that compounds containing the dinitrobenzyl group exhibit a range of biological activities. For instance, certain pyrazolopyridine derivatives incorporating a dinitrobenzyl group have been investigated as kinase inhibitors, which are a major class of anti-cancer drugs.[12][16] In these cases, the dinitrobenzyl group is an integral part of the final molecule, contributing to its binding affinity and overall activity.

In Photolabile Prodrugs and Targeted Delivery

The use of the 3,4-dinitrobenzyl group as a photolabile linker is a promising strategy in targeted drug delivery.[17] A cytotoxic drug can be "caged" by attaching it to a 3,4-dinitrobenzyl group, rendering it inactive. This prodrug can then be administered, and upon reaching the target tissue (e.g., a tumor), it can be activated by external light, releasing the active drug locally and minimizing systemic toxicity. This approach offers a high degree of control over drug release, which is a significant advantage in cancer therapy and other fields.[4]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information: [5][6]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Conclusion and Future Outlook

This compound is a valuable synthetic tool with growing importance in organic synthesis and medicinal chemistry. Its utility as a photolabile protecting group allows for the elegant and precise control of chemical reactions, enabling the synthesis of complex molecules and the development of innovative drug delivery systems. While the general principles of its application are well-understood based on the broader class of nitrobenzyl protecting groups, further research is needed to quantify the specific photochemical properties, such as quantum yields and optimal cleavage wavelengths, for a wider range of 3,4-dinitrobenzyl-protected substrates. As the demand for spatiotemporal control in chemistry and biology continues to grow, the application of this compound and other advanced photolabile protecting groups is expected to expand into new and exciting areas of scientific discovery.

References

- 1. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nathan.instras.com [nathan.instras.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US3839394A - Process for the preparation of substituted dinitrophenyl chloroformates - Google Patents [patents.google.com]

- 14. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2018016377A1 - Method for producing chloroformate compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,4-Dinitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Dinitrobenzyl alcohol (DNBA), a key chemical intermediate. We will delve into its fundamental properties, synthesis, purification, and detailed analytical characterization. Furthermore, this document outlines its applications in organic synthesis and critical safety protocols, offering a holistic resource for laboratory professionals.

Core Molecular and Physical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with a hydroxymethyl group and two nitro groups at positions 3 and 4. These electron-withdrawing nitro groups significantly influence the molecule's reactivity and physicochemical properties.

Key Identifiers and Properties

A summary of the essential data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₅ | [1][2][3][4] |

| Molecular Weight | 198.13 g/mol | [1][2][3][4][5] |

| CAS Number | 79544-31-3 | [1][2][3][5][6] |

| IUPAC Name | (3,4-dinitrophenyl)methanol | [5] |

| Synonyms | Benzenemethanol, 3,4-dinitro- | [1][2][4][5][6] |

| Appearance | Brown solid (typical) | [7] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 433.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.56 g/cm³ (Predicted) | [2] |

Synthesis and Purification

The synthesis of nitroaromatic alcohols like DNBA often involves the reduction of the corresponding aldehyde. A common and effective method utilizes sodium borohydride as the reducing agent.

Experimental Protocol: Synthesis via Reduction

This protocol details the laboratory-scale synthesis of this compound from 3,4-dinitrobenzaldehyde.

Materials:

-

3,4-Dinitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Diethyl ether

-

Aqueous sodium bicarbonate

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3,4-dinitrobenzaldehyde in ethanol in a round-bottom flask.

-

Reduction: In a separate flask, dissolve sodium borohydride in ethanol. Add this solution dropwise to the stirred aldehyde solution over a period of 1 hour.[7]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Drying and Isolation:

Purification Workflow

Crude DNBA can be purified by recrystallization to obtain a product of high purity, suitable for further applications.

Caption: Purification workflow for this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is crucial. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The electron-withdrawing nitro groups will cause the aromatic protons to appear at a lower field (higher ppm). Spectral data for DNBA is available in public databases like PubChem.[5]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the seven carbon atoms in the molecule. The carbons attached to the nitro groups and the hydroxymethyl group will be significantly shifted.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch: A broad peak typically in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic): Peaks usually found just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks for the -CH₂- group will appear just below 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Strong, sharp peaks are expected in two regions: ~1500-1560 cm⁻¹ (asymmetric) and ~1345-1385 cm⁻¹ (symmetric).

-

C-O Stretch: A peak in the region of 1000-1260 cm⁻¹ corresponding to the alcohol C-O bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is an effective technique for assessing the purity of this compound. A reverse-phase (RP) method using a C18 column is suitable.[6]

Typical HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape.[6]

-

Column: Newcrom R1 or equivalent reverse-phase column.[6]

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its functional groups—the primary alcohol and the two nitro groups—can be selectively manipulated to create more complex molecules.

-

Intermediate for Synthesis: It is primarily used as a building block for other chemicals.[1]

-

Anticancer Agent Research: The related compound, (3,4-Dinitrophenyl)methanol, has been used in the preparation of pyrazolyl benzimidazole derivatives, which are investigated for their potential as anticancer agents.[8]

-

Protecting Group Chemistry: The dinitrobenzyl group can be used as a photolabile protecting group in certain synthetic strategies.

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or a chemical fume hood.[9]

-

Avoid breathing dust.[9]

-

Avoid contact with skin and eyes.[9]

-

Wear appropriate PPE, including impervious gloves, safety glasses with side shields, and a lab coat.[9]

Storage

-

Store in a cool, dry place away from incompatible materials.

-

Keep the container tightly closed.[1] Recommended storage temperature is between 10°C and 25°C.[1]

Accidental Release Measures

-

Minor Spills: Clean up spills immediately using dry procedures to avoid generating dust. Vacuum or sweep up the material and place it in a sealed, labeled container for disposal.[9]

-

Major Spills: Evacuate the area. Control personal contact by using appropriate protective equipment. Prevent spillage from entering drains or waterways.[9]

Caption: Key safety relationships for handling this compound.

References

- 1. This compound | 79544-31-3 | FD70609 [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 79544-31-3 | this compound - Capot Chemical [capotchem.com]

- 4. parchem.com [parchem.com]

- 5. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 79544-31-3 [amp.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2,4-Dinitrobenzyl Alcohol

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway to 2,4-Dinitrobenzyl alcohol, a valuable chemical intermediate. While the initial query proposed a synthesis from 2,4-dinitrochlorobenzene, a thorough strategic analysis reveals significant chemical hurdles for such a transformation. A more established, reliable, and industrially relevant route commences from 2,4-dinitrotoluene. This whitepaper details a robust two-stage process: the initial oxidation of 2,4-dinitrotoluene to 2,4-dinitrobenzaldehyde, followed by the critical, chemoselective reduction of the aldehyde functional group to the corresponding primary alcohol. Special emphasis is placed on the rationale behind methodological choices, particularly in achieving selective reduction of the aldehyde in the presence of two sensitive nitro groups. This guide consolidates field-proven protocols, mechanistic insights, and comparative data to serve as an authoritative resource for researchers in organic synthesis and drug development.

Introduction & Strategic Analysis

The synthesis of nitroaromatic compounds is a cornerstone of industrial chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and dyes. 2,4-Dinitrobenzyl alcohol is one such intermediate, characterized by a benzyl alcohol moiety activated by two strongly electron-withdrawing nitro groups.

Deconstruction of the Proposed Synthesis

The direct conversion of 2,4-dinitrochlorobenzene to a dinitrobenzyl alcohol presents a formidable challenge. The primary reactive site in 2,4-dinitrochlorobenzene is the carbon atom bearing the chlorine, which is highly activated towards nucleophilic aromatic substitution (SNAr) due to the ortho and para nitro groups.[1][2] However, converting a chloro group directly into a hydroxymethyl (-CH2OH) group in a single step is not feasible. A multi-step pathway, potentially proceeding through a Sandmeyer reaction to introduce a nitrile followed by successive reductions, would be lengthy and inefficient.

An Established & Optimized Synthetic Route

A more logical and well-documented strategy begins with 2,4-dinitrotoluene, which is readily available via the dinitration of toluene.[3] This approach simplifies the core transformation to the selective oxidation of a methyl group, followed by a selective reduction.

The validated two-stage pathway is as follows:

-

Stage 1: Oxidation: Conversion of 2,4-dinitrotoluene to the intermediate 2,4-dinitrobenzaldehyde.

-

Stage 2: Reduction: Chemoselective reduction of 2,4-dinitrobenzaldehyde to the final product, 2,4-dinitrobenzyl alcohol.

This strategy hinges on the precise control of reagents and conditions to manipulate the oxidation state of the benzylic carbon without affecting the nitro groups.

Caption: Optimized two-stage synthesis of 2,4-Dinitrobenzyl alcohol.

Stage 1: Synthesis of 2,4-Dinitrobenzaldehyde

The oxidation of the electron-deficient methyl group of 2,4-dinitrotoluene requires specific methods to avoid harsh conditions that could degrade the molecule. The most authoritative and reliable method involves condensation with an activated nitroso compound to form a Schiff base (anil), which is subsequently hydrolyzed.[4][5]

Principle & Mechanism

This process leverages the acidity of the benzylic protons in 2,4-dinitrotoluene, which are activated by the adjacent nitro groups. In the presence of a base (sodium carbonate), the toluene derivative is deprotonated. The resulting carbanion attacks p-nitrosodimethylaniline. The subsequent intermediate readily eliminates water to form the dinitrobenzylidene-p-aminodimethylaniline (a Schiff base). This stable intermediate is then isolated and hydrolyzed under acidic steam agitation, cleaving the C=N bond to liberate the desired 2,4-dinitrobenzaldehyde.[4]

Detailed Experimental Protocol

This protocol is adapted from the trusted procedure published in Organic Syntheses.[4]

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dinitrotoluene | 182.13 | 300 g | 1.65 |

| p-Nitrosodimethylaniline HCl | 186.64 | 330 g | 1.77 |

| Anhydrous Sodium Carbonate | 105.99 | 100 g | 0.94 |

| 95% Ethanol | - | 1.5 L + 1.0 L | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

| Naphtha (b.p. 90–110°C) | - | ~16 L | - |

Step-by-Step Procedure:

-

Schiff Base Formation: In a 5-L flask equipped with a mechanical stirrer and reflux condenser, combine 300 g (1.65 mol) of 2,4-dinitrotoluene, 330 g (1.77 mol) of p-nitrosodimethylaniline hydrochloride, 100 g of anhydrous sodium carbonate, and 1.5 L of 95% ethanol.

-

Heat the mixture on a steam bath with continuous stirring for five hours.

-

Allow the flask contents to cool to room temperature. Collect the dark green solid condensation product on a Büchner funnel and press dry.

-

Wash the crude solid by stirring it with 1 L of 95% ethanol in a large beaker, then re-filter.

-

Hydrolysis: Transfer the washed solid into a 5-L flask suitable for steam distillation. Add 2 L of water and 500 cc of concentrated hydrochloric acid.

-

Introduce steam into the mixture with vigorous agitation until all the volatile p-aminophenol and dimethylamine have distilled over.

-

While the mixture is still hot, decant the aqueous layer from the solidified product. Repeat the steam-agitation process with another 500 cc of dilute acid.

-

Purification: Filter the final solid product, wash thoroughly with water, and dry in vacuo. The crude 2,4-dinitrobenzaldehyde is obtained.

-

For final purification, recrystallize the crude product from hot naphtha (b.p. 90–110°C). The purified aldehyde typically melts at 69–71°C.[4]

Stage 2: Chemoselective Reduction to 2,4-Dinitrobenzyl Alcohol

This is the most critical step of the synthesis. The objective is to reduce the aldehyde carbonyl group to a primary alcohol while leaving the two aromatic nitro groups intact. The high reactivity of nitro groups towards many reducing agents necessitates the use of mild and highly selective reagents.

The Challenge of Selectivity

Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the nitro groups (to amines). Catalytic hydrogenation (e.g., H₂/Pd-C) can also be difficult to control, often leading to the reduction of the more reactive nitro groups unless specific catalysts and conditions are employed.[6] Therefore, two primary methods stand out for their proven selectivity: Sodium Borohydride Reduction and Meerwein-Ponndorf-Verley (MPV) Reduction.

Method A: Sodium Borohydride (NaBH₄) Reduction

Rationale & Mechanism: Sodium borohydride is a mild source of hydride (H⁻) ions. It is highly effective for the reduction of aldehydes and ketones but generally does not reduce less electrophilic functional groups like esters, carboxylic acids, or, crucially, aromatic nitro groups under standard protic solvent conditions.[7][8] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetracoordinate alkoxide intermediate. A subsequent workup with a proton source (like water or dilute acid) quenches this intermediate to yield the final alcohol.

Caption: Mechanism of NaBH₄ reduction of 2,4-Dinitrobenzaldehyde.

Detailed Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g (51 mmol) of 2,4-dinitrobenzaldehyde in 150 mL of tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0-5°C using an ice-water bath.

-

Reduction: Prepare a solution of 2.9 g (77 mmol) of sodium borohydride in 50 mL of water. Add this solution dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask again to 0-5°C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-dinitrobenzyl alcohol.

Method B: Meerwein-Ponndorf-Verley (MPV) Reduction

Rationale & Mechanism: The MPV reduction is a highly chemoselective transfer hydrogenation reaction.[9][10] It employs a Lewis acidic catalyst, typically aluminum isopropoxide [Al(Oi-Pr)₃], and a sacrificial alcohol, isopropanol, which serves as the hydride source. The reaction is reversible, and the equilibrium is driven towards the products by continuously removing the acetone byproduct via distillation. The reaction proceeds through a six-membered cyclic transition state, ensuring the specific transfer of a hydride from the isopropoxide ligand to the coordinated aldehyde carbonyl. Nitro groups do not coordinate to the aluminum center in the same manner and are inert under these conditions.[10]

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.

Detailed Experimental Protocol:

-

Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, condenser, and receiving flask.

-

Reagents: To the reaction flask, add 10.0 g (51 mmol) of 2,4-dinitrobenzaldehyde, 11.5 g (56 mmol) of aluminum isopropoxide, and 200 mL of anhydrous isopropanol.

-

Reaction: Heat the mixture to a gentle reflux. Slowly distill off the solvent (a mixture of isopropanol and the acetone byproduct). Periodically, add fresh anhydrous isopropanol to the reaction flask to maintain the volume.

-

Monitoring: Continue the process for 3-5 hours, monitoring the disappearance of the starting aldehyde by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Hydrolyze the aluminum salts by slowly adding 100 mL of 2 M sulfuric acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization to obtain pure 2,4-dinitrobenzyl alcohol.

Comparative Analysis of Reduction Methods

| Feature | Sodium Borohydride (NaBH₄) Reduction | Meerwein-Ponndorf-Verley (MPV) Reduction |

| Selectivity | Excellent for aldehydes vs. nitro groups.[7] | Excellent; a classic method for selective carbonyl reduction.[10] |

| Reaction Conditions | Mild (0°C to RT), atmospheric pressure. | Thermal (reflux), requires distillation to drive equilibrium. |

| Reagents | NaBH₄ is inexpensive and common. Requires stoichiometric amounts. | Al(Oi-Pr)₃ is catalytic. Requires large excess of isopropanol. |

| Workup | Simple acid quench and extraction. | More involved; requires hydrolysis of aluminum salts. |

| Scalability | Highly scalable and common in industry. | Scalable, but the need for distillation can be energy-intensive. |

| Safety | Flammable H₂ gas evolved during quenching. NaBH₄ is water-reactive. | Use of flammable solvents (isopropanol, acetone). |

Safety and Hazard Management

Dinitroaromatic compounds, including the starting material, intermediate, and product, must be handled with extreme care.

-

Toxicity: Nitroaromatics are toxic and can be absorbed through the skin. They are suspected carcinogens and can cause methemoglobinemia.[11]

-

Explosive Hazard: While not primary explosives, dinitro compounds can decompose violently upon heating or shock, especially in the presence of impurities or bases.[11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. All manipulations should be performed in a certified chemical fume hood.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Avoid mixing nitro-compound waste with strong acids or bases.

Conclusion

The synthesis of 2,4-dinitrobenzyl alcohol is most effectively and reliably achieved via a two-stage process starting from 2,4-dinitrotoluene. The oxidation to 2,4-dinitrobenzaldehyde followed by a chemoselective reduction provides a robust and scalable route to the target molecule. For the critical reduction step, both sodium borohydride and the Meerwein-Ponndorf-Verley reaction offer excellent selectivity, with the choice depending on available equipment, scale, and specific laboratory constraints. Adherence to rigorous safety protocols is paramount when handling these high-energy and toxic materials. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important chemical intermediate.

References

- 1. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 2. gauthmath.com [gauthmath.com]

- 3. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,4-Dinitrobenzaldehyde [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (3,4-dinitrophenyl)methanol

This guide provides a comprehensive analysis of the spectroscopic data for (3,4-dinitrophenyl)methanol, a key intermediate in various synthetic pathways in pharmaceutical and materials science research. The structural elucidation of this compound is paramount for ensuring the integrity and success of subsequent applications. This document offers an in-depth exploration of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, grounded in established experimental protocols and theoretical principles. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characterization of this molecule.

Molecular Structure and Spectroscopic Overview

(3,4-dinitrophenyl)methanol possesses a molecular formula of C₇H₆N₂O₅ and a molecular weight of approximately 198.13 g/mol .[1] Its structure consists of a benzyl alcohol core with two nitro (-NO₂) groups substituted at the 3 and 4 positions of the aromatic ring. These strongly electron-withdrawing nitro groups significantly influence the electronic environment of the molecule, which is reflected in its characteristic spectroscopic signatures. A comprehensive analysis of its IR, ¹H NMR, ¹³C NMR, and mass spectra provides unambiguous confirmation of its molecular structure.

Figure 1: 2D structure of (3,4-dinitrophenyl)methanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the molecule.

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of solid (3,4-dinitrophenyl)methanol can be reliably obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry cloth.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid (3,4-dinitrophenyl)methanol powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

A [label="Clean ATR Crystal"]; B [label="Record Background Spectrum"]; C [label="Apply Solid Sample"]; D [label="Apply Pressure"]; E [label="Acquire Spectrum"]; F [label="Process Data"];

A -> B [label="Instrument Ready"]; B -> C [label="Background Collected"]; C -> D [label="Sample in Place"]; D -> E [label="Good Contact"]; E -> F [label="Raw Data"]; }

Figure 2: Workflow for acquiring an ATR-IR spectrum.

Spectral Data and Interpretation

The IR spectrum of (3,4-dinitrophenyl)methanol is characterized by the presence of strong absorptions corresponding to the hydroxyl, nitro, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3500-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| ~3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| ~1610, ~1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1530 | Very Strong | N-O Asymmetric Stretch | Nitro (-NO₂) ** |

| ~1345 | Very Strong | N-O Symmetric Stretch | Nitro (-NO₂) ** |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Expert Analysis: The most prominent features in the IR spectrum are the very strong absorption bands for the nitro group's asymmetric and symmetric stretching vibrations, typically found around 1530 cm⁻¹ and 1345 cm⁻¹, respectively. The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The absorptions in the 1610-1580 cm⁻¹ range are characteristic of the C=C stretching vibrations within the aromatic ring, and the C-H stretching of the aromatic protons is observed between 3100 and 3000 cm⁻¹. The strong band around 1050 cm⁻¹ can be attributed to the C-O stretching of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

To obtain high-resolution NMR spectra, (3,4-dinitrophenyl)methanol must be dissolved in a suitable deuterated solvent.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (3,4-dinitrophenyl)methanol for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm.

-

Spectrometer Setup: The NMR tube is placed into the spectrometer's probe.

-

Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which is essential for obtaining sharp, well-resolved spectral lines.

-

Data Acquisition: The NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

A [label="Dissolve Sample in\nDeuterated Solvent"]; B [label="Place in Spectrometer"]; C [label="Lock and Shim"]; D [label="Acquire Spectrum"]; E [label="Process and Analyze"];

A -> B [label="Sample Prepared"]; B -> C [label="Sample Loaded"]; C -> D [label="Field Homogenized"]; D -> E [label="FID Acquired"]; }

Figure 3: Workflow for acquiring NMR spectra.

¹H NMR Spectral Data and Interpretation (in DMSO-d₆)

The ¹H NMR spectrum of (3,4-dinitrophenyl)methanol is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-2 |

| ~8.1 | dd | 1H | H-6 |

| ~7.9 | d | 1H | H-5 |

| ~5.6 | t | 1H | -OH |

| ~4.7 | d | 2H | -CH₂- |

Expert Analysis: The aromatic region of the spectrum is particularly informative. The proton at the 2-position (H-2) is deshielded by the adjacent nitro group at the 3-position and appears as a doublet at the lowest field (~8.4 ppm). The proton at the 6-position (H-6) is split by both H-5 and H-2 (meta-coupling), appearing as a doublet of doublets around 8.1 ppm. The proton at the 5-position (H-5) is split by H-6 and appears as a doublet around 7.9 ppm. The methylene protons (-CH₂-) are adjacent to the hydroxyl group and the aromatic ring, and their signal is expected around 4.7 ppm as a doublet, due to coupling with the hydroxyl proton. The hydroxyl proton itself appears as a triplet around 5.6 ppm, due to coupling with the methylene protons. The integration of these signals (1:1:1:1:2) confirms the number of protons in each unique chemical environment.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-4 |

| ~147 | C-3 |

| ~145 | C-1 |

| ~128 | C-5 |

| ~122 | C-6 |

| ~118 | C-2 |

| ~62 | -CH₂- |

Expert Analysis: The two carbons bearing the nitro groups (C-3 and C-4) are expected to be the most downfield in the aromatic region, around 148-147 ppm. The carbon attached to the hydroxymethyl group (C-1) would also be significantly downfield (~145 ppm). The remaining aromatic carbons (C-2, C-5, and C-6) will appear at higher fields. The methylene carbon (-CH₂-) of the alcohol group will be the most upfield signal, expected around 62 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring the Mass Spectrum

Electron Ionization (EI) is a common technique for the mass analysis of relatively volatile and thermally stable organic compounds.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, either via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺˙).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

A [label="Sample Introduction"]; B [label="Electron Ionization"]; C [label="Ion Acceleration"]; D [label="Mass Analysis (m/z)"]; E [label="Detection"]; F [label="Mass Spectrum"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Figure 4: Workflow for obtaining an EI mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of (3,4-dinitrophenyl)methanol will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 198 | [M]⁺˙ (Molecular Ion) |

| 181 | [M - OH]⁺ |

| 152 | [M - NO₂]⁺ |

| 121 | [C₇H₅O]⁺ |

| 106 | [M - 2NO₂]⁺ |

Expert Analysis: The molecular ion peak is expected at an m/z of 198, corresponding to the molecular weight of the compound. A prominent fragment ion is often observed at m/z 181, resulting from the loss of a hydroxyl radical (-OH). The loss of a nitro group (-NO₂) would lead to a fragment at m/z 152. Further fragmentation, such as the loss of both nitro groups, could result in a peak at m/z 106. The presence of a peak at m/z 121 is also plausible. The fragmentation pattern provides corroborating evidence for the molecular structure.

Integrated Spectral Analysis and Conclusion

The collective spectroscopic data provides a cohesive and unambiguous structural confirmation of (3,4-dinitrophenyl)methanol. The IR spectrum confirms the presence of the key functional groups: hydroxyl, nitro, and a substituted aromatic ring. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns that are fully consistent with the proposed substitution pattern on the benzene ring. Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern that aligns with the known structure. This comprehensive spectroscopic characterization is essential for ensuring the identity and purity of (3,4-dinitrophenyl)methanol for its use in research and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dinitrobenzyl Alcohol

For the discerning researcher, scientist, and drug development professional, the synthesis of novel chemical entities is a journey of precision and caution. Among the vast array of reagents utilized, nitroaromatic compounds present a unique set of challenges and opportunities. This guide provides an in-depth exploration of the safe handling, storage, and disposal of 3,4-Dinitrobenzyl alcohol, a key intermediate in various synthetic pathways. Our focus extends beyond mere procedural instructions to elucidate the mechanistic underpinnings of its reactivity and toxicological profile, empowering you to work with confidence and uncompromising safety. (3,4-Dinitrophenyl)methanol is also used in the preparation of pyrazolyl benzimidazole derivatives which can act as anticancer agents[1].

The Chemical Profile and Hazard Identification of this compound

Understanding the intrinsic properties of a chemical is the bedrock of safe laboratory practice. This compound, with the molecular formula C₇H₆N₂O₅, is a solid with a melting point of 58 °C[2]. Its structure, characterized by a benzene ring substituted with two nitro groups and a hydroxymethyl group, dictates its reactivity and potential hazards.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. For this compound, the key hazard statements are:

These classifications underscore the primary routes of exposure and the acute toxicity associated with this compound. The "Warning" signal word further alerts users to these potential dangers[3][4].

The Science Behind the Hazards: Reactivity of the Nitroaromatic System

The presence of two electron-withdrawing nitro groups on the aromatic ring is central to the chemical's reactivity and toxicological properties. These groups significantly decrease the electron density of the benzene ring, making it susceptible to nucleophilic attack[5][6][7]. This inherent reactivity is a double-edged sword; while it makes the compound a versatile synthetic building block, it also contributes to its potential for adverse biological interactions.

Furthermore, nitroaromatic compounds are known to undergo metabolic reduction in biological systems, a process that can lead to the formation of reactive intermediates. These intermediates can induce oxidative stress and interact with cellular macromolecules, contributing to the observed toxicity[8]. While specific toxicological data for this compound is not extensively detailed in readily available literature, the broader class of nitroaromatic compounds is associated with potential mutagenicity and carcinogenicity[8].

Engineering a Safe Workspace: Exposure Controls and Personal Protective Equipment

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is paramount when handling this compound.

The Hierarchy of Controls

The most effective safety strategies involve engineering solutions that minimize exposure at the source.

Caption: Hierarchy of controls for managing exposure to this compound.

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors[3].

-

Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are thoroughly trained on the specific hazards and handling requirements. Do not eat, drink, or smoke in the laboratory[3].

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE is a critical final barrier to exposure.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, a primary route of exposure leading to systemic toxicity[3][9]. |

| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from dust particles and potential splashes[3][10]. |

| Skin and Body Protection | Laboratory coat, closed-toe shoes | To prevent accidental skin contact[3]. For larger quantities or tasks with a higher risk of spillage, consider additional protective clothing[3][11]. |

| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | To prevent inhalation, especially when handling the solid form outside of a fume hood, which is not recommended[3][10]. |

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to every stage of the chemical's lifecycle in the laboratory is essential for maintaining a safe environment.

Handling and Storage

-

Handling : Avoid generating dust when working with the solid material[3]. Use dry clean-up procedures for any minor spills on the benchtop[3]. Always wash hands thoroughly with soap and water after handling[3].

-

Storage : Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container[2][3]. Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent potentially violent reactions[9].

Disposal of this compound

Proper disposal is a critical and legally mandated aspect of chemical safety.

-

Waste Characterization : All waste containing this compound must be treated as hazardous waste.

-

Containerization and Labeling : Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and the chemical name[12].

-

Disposal Route : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[3][12][13]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [12][13].

Emergency Preparedness: A Proactive Approach

Despite meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.

First Aid Measures

-

In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[3].

-

In case of eye contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[14].

-

If inhaled : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[3].

-

If swallowed : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3][14].

Accidental Release Measures

The response to a spill will depend on its scale.

References

- 1. This compound | 79544-31-3 [chemicalbook.com]

- 2. This compound | 79544-31-3 | FD70609 [biosynth.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C7H6N2O5 | CID 157302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [PDF] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | Semantic Scholar [semanticscholar.org]

- 6. Nitro compound - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pppmag.com [pppmag.com]

- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 14. fishersci.com [fishersci.com]

IUPAC name for 3,4-Dinitrobenzyl alcohol

An In-Depth Technical Guide to (3,4-Dinitrophenyl)methanol

Abstract